Product packaging for Benzyl benzodithioate(Cat. No.:CAS No. 27249-90-7)

Benzyl benzodithioate

Cat. No.: B036940
CAS No.: 27249-90-7
M. Wt: 244.4 g/mol
InChI Key: ZCKPFAYILJKXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl benzodithioate is a critical reagent functioning as a reversible addition-fragmentation chain-transfer (RAFT) agent. It is instrumental in controlled/living radical polymerization, enabling researchers to synthesize polymers with precise architectural control, including predetermined molecular weights, narrow dispersity (Đ), and complex structures such as block copolymers, star polymers, and functionalized macromolecules. Its mechanism of action involves a reversible chain-transfer process between active and dormant polymer chains, which minimizes termination reactions and allows for exceptional command over the polymerization kinetics. This compound is particularly valuable in materials science and polymer chemistry research for developing advanced materials with tailored properties for applications in drug delivery systems, nanotechnology, self-assembling materials, and responsive hydrogels. Supplied as a high-purity solid, our this compound ensures reproducible and reliable results in your most demanding synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12S2 B036940 Benzyl benzodithioate CAS No. 27249-90-7

Properties

IUPAC Name

benzyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKPFAYILJKXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466574
Record name Benzyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27249-90-7
Record name Benzyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Benzodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Benzyl Benzodithioate and Its Functionalized Analogues

Established Synthetic Pathways for Benzyl (B1604629) Benzodithioate

Several established methods exist for the synthesis of benzyl benzodithioate, yielding the product as a characteristic red oil. rsc.org A common approach involves the reaction of benzoic acid or its derivatives with a sulfur-containing reagent.

One documented method involves refluxing a mixture of benzoic acid, benzyl mercaptan, and phosphorus pentasulfide in a solvent like toluene (B28343). chemicalbook.com The reaction, monitored by GC-MS, proceeds over several hours, resulting in a dark red solution. chemicalbook.com An alternative, similar procedure reacts benzoic acid, benzyl alcohol, and phosphorus pentasulfide in benzene (B151609), also under reflux conditions. rsc.org Another pathway involves the thionation of a corresponding thioester using Lawesson's Reagent in toluene at elevated temperatures. rsc.org

Table 1: Selected Synthetic Pathways for this compound

Reactants Reagents Solvent Conditions Yield Reference
Benzoic acid, Benzyl mercaptan Phosphorus pentasulfide Toluene Reflux for 10 hours 91% chemicalbook.com
Benzoic acid, Benzyl alcohol Phosphorus pentasulfide Benzene Reflux for 12 hours - rsc.org
Thioester Lawesson's Reagent Toluene Reflux at 120 °C for 5.5 hours - rsc.org

Nucleophilic substitution represents a versatile strategy for synthesizing dithioesters. A general procedure involves the reaction of a thiol with an acid chloride in the presence of a base. rsc.org For this compound, this can be achieved by reacting a suitable thiol with a benzoyl derivative. One specific method involves adding the desired acid chloride dropwise to a cooled solution of a thiol and triethylamine (B128534) in an anhydrous solvent such as dichloromethane. rsc.org This approach is fundamental and can be adapted for creating various dithioester analogues. This principle is also applied in the synthesis of functionalized derivatives, where a nucleophilic dithiocarbamate (B8719985) salt reacts with a substituted benzyl halide. researchgate.netresearchgate.net

Achieving high purity is critical for the application of this compound as a RAFT agent, as impurities can negatively affect polymerization kinetics. Optimization focuses on controlling reaction parameters and effective purification. Key factors include reaction time, temperature, and the choice of solvent. For instance, refluxing for a specified duration (e.g., 10-12 hours) ensures the reaction goes to completion. rsc.orgchemicalbook.com

Post-synthesis purification is invariably required to isolate the product from unreacted starting materials and by-products. Column chromatography using neutral alumina (B75360) is a frequently cited method. rsc.orgchemicalbook.comrsc.org The choice of eluent, such as benzene or petroleum ether, is crucial for effective separation. rsc.orgchemicalbook.com Following chromatography, removal of the solvent and subsequent vacuum distillation can yield this compound as a high-purity red oil. rsc.org Protecting the 3-hydroxyl function in certain precursor molecules can also enhance yields by preventing the formation of α-hydroxy ketone intermediates that can lead to polymer formation. kcl.ac.uk

Synthesis of Functionalized this compound Derivatives

The modification of the this compound structure allows for the introduction of specific functionalities, enabling the synthesis of polymers with tailored properties, such as end-labeled chains or stimulus-responsive behavior.

Incorporating fluorescent moieties into RAFT agents is a powerful technique for producing polymers with fluorescent labels at one or both ends. This is particularly useful for tracking and imaging applications. A novel fluorescence-labeled RAFT agent, 2-(4-benzyl)benzoxazole benzodithioate (BBB), has been synthesized for this purpose. researchgate.net

The synthesis is achieved via a nucleophilic substitution reaction between 2-(4-(chloromethyl)phenyl)benzoxazole (CMPB) and a dithiocarbamate salt. researchgate.netresearchgate.net The resulting BBB compound contains a benzoxazole (B165842) group, which acts as a fluorescent tag, attached to the R-group of the dithiobenzoate structure. researchgate.net This functionalized CTA can then be used in RAFT polymerization to directly produce polymers with a fluorescent label at the α-end of the chain. researchgate.netresearchgate.net

Table 2: Synthesis of a Benzoxazole-Functionalized Benzodithioate

Derivative Name Precursors Reaction Type Functionality Application Reference
2-(4-benzyl)benzoxazole benzodithioate (BBB) 2-(4-(chloromethyl)phenyl)benzoxazole (CMPB), Dithiocarbamate salt Nucleophilic Substitution Benzoxazole fluorescent tag α-end fluorescent labeling of polymers researchgate.netresearchgate.net

Beyond labeling, this compound and its derivatives can be integral to systems designed for advanced polymerization control. One area of significant interest is the development of photoresponsive systems, where light can be used as an external stimulus to switch the polymerization "ON" and "OFF". google.comgoogle.com

While the this compound molecule itself is not typically photoresponsive, it is used as the CTA in conjunction with photoresponsive components. For example, it can be employed in reaction mixtures that include a thermoresponsive and photoresponsive gel containing a photoredox catalyst. google.comgoogle.com This system allows for the controlled radical polymerization of monomers to be externally regulated by light and temperature. google.com Furthermore, the synthesis of photocleavable block copolymers has been demonstrated using RAFT polymerization, where specific monomers are chosen to create a block that can be cleaved upon light exposure. researchgate.net This derivatization of the polymer chain itself, enabled by a RAFT agent, provides precise control over polymer architecture in response to a light stimulus. researchgate.net

Mechanistic Insights into Benzyl Benzodithioate Mediated Raft Polymerization

Fundamental Reaction Mechanism of RAFT Polymerization with Dithiobenzoate Agents

The RAFT mechanism is characterized by a dynamic equilibrium between active propagating radicals and dormant polymer chains. acs.org This equilibrium is established through a degenerative chain transfer process, which, unlike some other controlled radical polymerization techniques, does not inherently create new radicals. acs.orgopenrepository.com Consequently, an external radical source, typically a thermal initiator like an azo compound, is required to drive the polymerization. acs.orgfujifilm.com

The polymerization process begins with the decomposition of a thermal initiator to produce primary radicals. These radicals react with monomer units to form propagating macroradicals (Pn•). acs.orgresearchgate.net The crucial pre-equilibrium phase commences when a propagating radical adds to the C=S bond of the benzyl (B1604629) benzodithioate RAFT agent. researchgate.netcimav.edu.mx This addition forms a short-lived intermediate radical. researchgate.netgoettingen-research-online.de

This intermediate radical can then fragment, releasing either the original propagating chain or the benzyl radical (R•), which serves as the leaving group. cimav.edu.mx This newly formed benzyl radical then reinitiates polymerization by reacting with a monomer, starting a new polymer chain (Pm•). cimav.edu.mx The pre-equilibrium stage is considered complete when the initial RAFT agent is fully consumed, and the system enters the main equilibrium. openrepository.com In some systems, particularly those using dithiobenzoates like benzyl benzodithioate with high concentrations, an induction period or rate retardation may be observed during this initial phase. researchgate.netgoettingen-research-online.de

Following the initial phase, the core RAFT process is governed by a main equilibrium where propagating chains (Pn•) reversibly add to the dormant polymeric thiocarbonylthio species. acs.orgopenrepository.com This rapid addition-fragmentation process ensures a continuous exchange between active and dormant chains. acs.org The key to achieving a narrow molecular weight distribution is that the rate of this reversible transfer is significantly faster than the rate of propagation, allowing all chains to grow at a similar rate. acs.org The majority of polymer chains remain in their dormant state at any given moment, which minimizes irreversible termination reactions between propagating radicals. sigmaaldrich.com

Factors Influencing RAFT Control and Polymerization Kinetics

The effectiveness of this compound in controlling polymerization depends on both its inherent chemical structure and the external reaction conditions. researchgate.net Proper selection of these parameters is crucial for synthesizing polymers with the desired characteristics. tandfonline.com

The general structure of a RAFT agent is represented as Z-C(=S)S-R. For this compound, the Z-group is a phenyl group, and the R-group is a benzyl group. cimav.edu.mxsigmaaldrich.com

The Z-group (Phenyl): The Z-group primarily influences the reactivity of the C=S double bond and the stability of the intermediate radical adduct. cimav.edu.mxnih.gov The phenyl group in dithiobenzoates is effective at stabilizing the intermediate radical through resonance, which is a key factor in their high transfer constants. repositorioinstitucional.mx This makes them suitable for controlling the polymerization of "more activated monomers" (MAMs) such as styrenes and methacrylates. fujifilm.comsigmaaldrich.com Computational studies have shown that agents with phenyl Z-groups exhibit high reactivity. repositorioinstitucional.mx

The R-group (Benzyl): The R-group must be a good homolytic leaving group, meaning it can efficiently fragment from the intermediate radical. openrepository.comcimav.edu.mx Furthermore, the resulting radical (R•) must be capable of effectively reinitiating polymerization by adding to a monomer. acs.orgcimav.edu.mx The benzyl group is an effective leaving group and reinitiating radical for monomers like styrene (B11656). repositorioinstitucional.mx The compatibility between the R-group and the monomer is vital; a poor leaving group or slow reinitiation can lead to retardation of the polymerization rate. cimav.edu.mxtandfonline.com

The following table summarizes the general suitability of different RAFT agent classes for various monomer types.

RAFT Agent ClassZ-GroupR-Group SuitabilityCompatible MonomersIncompatible Monomers
Dithiobenzoates PhenylGood leaving groups (e.g., Cumyl, Benzyl)Styrenes, Methacrylates, MethacrylamidesVinyl esters, Vinyl amides
Trithiocarbonates Alkyl/Aryl-thioVarious alkyl groupsAcrylates, Acrylamides, Styrenes, MethacrylatesGenerally very versatile
Dithiocarbamates N-Aryl, N-AlkylVarious alkyl groupsVinyl acetate (B1210297) (non-conjugated monomers)Acrylates, Methacrylates
Xanthates O-Alkyl, O-ArylVarious alkyl groupsVinyl acetate, Vinyl esters (less activated monomers)Acrylates, Methacrylates

Data adapted from CSIRO guidelines and other sources. sigmaaldrich.com

External reaction parameters have a profound effect on the kinetics and the level of control in RAFT polymerization.

Solvent: The choice of solvent can affect polymerization kinetics. nih.gov For instance, conducting the polymerization of p-acetoxystyrene in bulk resulted in a faster rate compared to a solution polymerization in 1,4-dioxane, due to the higher monomer concentration. nih.gov

Initiator Concentration: The molar ratio of the RAFT agent to the initiator ([CTA]/[I]) is a critical parameter for controlling the polymerization. openrepository.comresearchgate.net A higher ratio generally leads to a greater proportion of living chains with the desired thiocarbonylthio end-group and better control over the molecular weight. openrepository.comnih.gov However, very high [CTA]/[I] ratios can sometimes lead to long induction periods. researchgate.net Studies have shown that an optimal ratio exists; for N-acryloyl morpholine, increasing the [CTA]/[AIBN] ratio from 3.3 to 10 improved control, but a further increase to 20 led to a loss of control. researchgate.net

The table below shows the effect of varying the initiator ratio on the polymerization of p-acetoxystyrene.

Experiment[Monomer]/[DDMAT]AIBN (mol%)Temperature (°C)kpapp (L mol-1 s-1)Final PDI
110010700.0381.14
210010800.1161.16
31005700.0221.15
410020700.0581.18

Data from a kinetic investigation of p-acetoxystyrene polymerization. nih.gov DDMAT is a trithiocarbonate (B1256668) RAFT agent, AIBN is the initiator. k_p^app is the apparent propagation rate constant.

Advanced Mechanistic Investigations

Despite the general acceptance of the core RAFT mechanism, certain aspects, particularly the kinetics of dithiobenzoate-mediated systems, remain a subject of intense study. researchgate.netmdpi.com Advanced techniques are employed to gain deeper insights. For example, electron spin resonance (ESR) spectroscopy has been used to directly observe radical intermediates and measure fragmentation rates, revealing that the intermediate radical in dithiobenzoate systems is relatively short-lived. goettingen-research-online.demdpi.com This finding challenges the "slow fragmentation" theory previously proposed to explain rate retardation. goettingen-research-online.de

Computational modeling, including ab initio calculations, has also become a powerful tool for predicting the reactivity of different RAFT agents and understanding the stability of intermediate radicals. cimav.edu.mxrepositorioinstitucional.mx Furthermore, online monitoring techniques, such as coupling flow microreactors with mass spectrometry, allow for time-resolved observation of the various species formed during the early stages of polymerization, providing a more detailed picture of the transition from the pre-equilibrium to the main RAFT equilibrium. mdpi.com These advanced investigations continue to refine the mechanistic understanding of RAFT polymerization, aiding in the design of more efficient and specialized polymerization systems. rsc.org

Electrochemical Activation and Dissociative Electron Transfer Mechanisms in Thiocarbonylthio Compounds

Electrochemical methods offer a powerful alternative to traditional thermal initiation for RAFT polymerization, enabling milder reaction conditions and minimizing initiator-derived byproducts. researchgate.net The activation of thiocarbonylthio RAFT agents, such as this compound, through electrochemical means is an area of active research. researchgate.netresearchgate.net

The fundamental mechanism involves the electrochemical reduction of the RAFT agent, which is coupled to an irreversible first-order chemical reaction. researchgate.net This process, often termed electrochemically mediated RAFT (eRAFT) polymerization, can be initiated by the direct reduction of the RAFT agent or through a redox mediator. researchgate.net For thiocarbonylthio compounds, including dithiobenzoates, cyclic voltammetry studies have been instrumental in elucidating the reduction mechanism. researchgate.net

A key aspect of this activation is the concept of dissociative electron transfer (DET) . wiley-vch.de It is proposed that the electron transfer from an electrode or a mediator to the RAFT agent and the subsequent cleavage of the C–S bond occur in a stepwise manner. rsc.org This process leads to the formation of a radical anion intermediate, which then fragments to produce a propagating radical and a thiocarbonylthio anion. rsc.orgresearchgate.net

Recent investigations into low-energy electron attachment to cyanomethyl benzodithioate in the gas phase have provided direct evidence for this mechanism. bgu.ac.il These studies demonstrated that low-energy electrons, with energies close to zero eV, can induce the specific cleavage of the C–S bond, even when the leaving group is not particularly stable. bgu.ac.il This selective bond cleavage is crucial for maintaining control over the polymerization process.

The efficiency and potential of the electrochemical reduction are significantly influenced by the structure of the RAFT agent, specifically the Z- and R-groups. researchgate.net The Z-group, which is a phenyl group in this compound, affects the reactivity of the thiocarbonyl bond, while the R-group, a benzyl group, influences the rate of the coupled chemical reaction following electron transfer. researchgate.net The general trend for the reduction potential of different classes of RAFT agents is as follows, with dithiobenzoates being the most readily reduced:

Dithiobenzoates > Trithiocarbonates > Heteroaromatic dithiocarbamates > Xanthates ~ N-alkyl-N-aryldithiocarbamates researchgate.net

The table below summarizes key findings from electrochemical studies on thiocarbonylthio compounds, providing insights into the factors governing their activation.

RAFT Agent ClassKey Electrochemical BehaviorInfluencing FactorsReference
Dithiobenzoates Most readily reduced among common RAFT agents.The electron-withdrawing nature of the Z-group (phenyl) stabilizes the radical anion. researchgate.net
Trithiocarbonates Reduction occurs at more cathodic potentials than dithiobenzoates.The nature of the R-group affects the rate of C-S bond cleavage after electron transfer. researchgate.netbgu.ac.il
General Thiocarbonylthio Compounds Reduction is coupled to an irreversible first-order chemical reaction (C-S bond cleavage).Scan rate in cyclic voltammetry can reveal kinetic control by either charge transfer or the chemical reaction rate. researchgate.net
Cyanomethyl benzodithioate Undergoes selective C-S bond cleavage upon low-energy electron attachment.Electron energy is a critical parameter for selective dissociation. bgu.ac.il

Photo-Controlled RAFT Polymerization Mechanisms Utilizing Benzodithioates

Photo-controlled RAFT polymerization offers excellent spatiotemporal control over the polymerization process, allowing for the synthesis of complex polymer architectures under mild conditions. acs.orgrsc.org Benzodithioates, including this compound, are effective chain transfer agents for these photochemically initiated systems. acs.org There are two primary mechanisms for photo-controlled RAFT polymerization: photoiniferter polymerization and photoinduced electron/energy transfer (PET-RAFT) polymerization. nih.gov

Photoiniferter Polymerization:

In the absence of an external photoinitiator or catalyst, some RAFT agents can act as iniferters (initiator-transfer agent-terminator). acs.orgnih.gov This process typically requires UV or high-energy visible light to induce the photolytic cleavage of the C–S bond within the RAFT agent, directly generating a carbon-centered radical to initiate polymerization. nih.gov The mechanism involves the reversible deactivation of propagating radicals by the RAFT agent, similar to conventional RAFT, but with the initiation step being light-induced. acs.org

Photoinduced Electron/Energy Transfer (PET-RAFT) Polymerization:

PET-RAFT polymerization utilizes a photoredox catalyst (PC) that absorbs visible or near-infrared light to initiate the polymerization. rsc.orgnih.gov This approach allows for the use of low-energy light, which minimizes side reactions. rsc.orgrsc.org The initiation can proceed through two main pathways: an oxidative quenching pathway and a reductive quenching pathway. rsc.org

Oxidative Quenching Pathway (OQP): In this pathway, the excited-state photocatalyst (PC*) transfers an electron to the ground-state RAFT agent. rsc.org This results in the formation of a radical anion of the RAFT agent, which then fragments into a propagating radical and a thiocarbonylthio anion, and a one-electron-oxidized photocatalyst (PC•+). rsc.org Studies suggest that this process occurs via a stepwise dissociative electron transfer. rsc.org

Reductive Quenching Pathway (RQP): The RQP involves the initial reduction of the excited-state photocatalyst by a sacrificial reducing agent, such as a tertiary amine. rsc.org The resulting one-electron-reduced photocatalyst (PC•-) then transfers an electron to the RAFT agent, leading to its fragmentation and the generation of a propagating radical. rsc.org

An alternative to electron transfer is an energy transfer mechanism. nih.gov In this case, the excited photocatalyst transfers energy to the RAFT agent, promoting it to an excited state. This excited RAFT species then undergoes fragmentation to generate radicals. nih.gov The operative mechanism, whether electron or energy transfer, is dependent on the specific photocatalyst and RAFT agent employed. rsc.org

The table below outlines the key features of different photo-controlled RAFT polymerization mechanisms relevant to benzodithioates.

The choice of photocatalyst is critical in PET-RAFT. For instance, zinc-based porphyrins and phthalocyanines have been shown to be effective for the PET-RAFT polymerization of various monomers using trithiocarbonate CTAs under a broad range of wavelengths. researchgate.netnih.gov While specific studies focusing exclusively on this compound with a wide range of photocatalysts are less common in the provided search results, the general principles established for dithiobenzoates and other thiocarbonylthio compounds are applicable. researchgate.netacs.org

Application of Benzyl Benzodithioate in Controlled Polymer Synthesis

Synthesis of Well-Defined Homopolymers

The primary application of benzyl (B1604629) benzodithioate is in the synthesis of well-defined homopolymers with narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.com The control exerted by the CTA allows for a linear increase in the number-average molecular weight (Mn) with monomer conversion. acs.org

Benzyl benzodithioate has been demonstrated to be an effective CTA for the controlled polymerization of styrenic monomers. In the RAFT polymerization of styrene (B11656), the use of this compound leads to polymers with predictable molecular weights and low PDI values, typically below 1.25. acs.org Research has shown that the number-average molecular weight (Mn) of the resulting polystyrene increases linearly with the conversion of the monomer, which is a key characteristic of a controlled polymerization process. acs.org

However, in certain systems like emulsion polymerization, the diffusion rate of the chain transfer radical into micelles can be slow when using monomer-soluble RAFT agents like this compound, which can sometimes lead to gel formation. mdpi.com The effectiveness of the control also depends on the specific reaction conditions and the purity of the reagents.

Table 1: RAFT Polymerization of Styrene using Ferrocenyl-Containing Analogues of this compound

RAFT AgentPolymerization Time (h)Conversion (%)Mn,th ( g/mol )Mn,GPC ( g/mol )PDI
FEB¹2412.8276031001.18
FEB¹4821.3453048001.16
BFEC²2414.2305035001.22
BFEC²4823.5499054001.19

Data sourced from a study on ferrocenyl-containing RAFT agents, where FEB is (ferrocen-1-yl)ethyl benzodithioate and BFEC is benzyl ferrocenecarbodithioxylate, analogues that demonstrate the controllability of the dithiobenzoate structure in styrene polymerization. acs.org

This compound and its derivatives are widely used as CTAs for the polymerization of acrylate (B77674) and methacrylate (B99206) monomers. sigmaaldrich.comgoogle.com This control allows for the synthesis of various poly(meth)acrylates with well-defined structures. For instance, the RAFT polymerization of methyl methacrylate (MMA) using agents like 2-cyano-2-propyl benzodithioate (a structurally similar dithiobenzoate) results in polymers with low polydispersity. rsc.orgresearchgate.net

The versatility of this compound extends to a variety of functional methacrylates. Studies have employed dithiobenzoate-capped precursors for the RAFT aqueous emulsion polymerization of monomers like benzyl methacrylate (BzMA) and 2,2,2-trifluoroethyl methacrylate (TFEMA), yielding colloidally stable dispersions. whiterose.ac.ukresearchgate.net

Table 2: Characteristics of Poly(methyl methacrylate) (PMMA) Synthesized by RAFT Polymerization

RAFT AgentPolymerization Time (h)Mn ( g/mol )PDI% Conversion (NMR)
2-Cyano-2-propyl benzodithioate48,4681.1558
2-Cyano-2-propyl benzodithioate613,0001.1182

Data adapted from a controlled radical polymerization guide, showcasing a typical dithiobenzoate agent. sigmaaldrich.com

This compound is noted as a suitable CTA for the polymerization of methacrylamides. alfa-chemistry.comsigmaaldrich.comscribd.com The RAFT process, in general, has been successfully applied to control the polymerization of various acrylamides and methacrylamides, including N-isopropylacrylamide (NIPAAm) and N,N-dimethylacrylamide (DMAA). researchgate.netresearchgate.net While specific detailed studies focusing exclusively on this compound for a wide range of methacrylamide (B166291) monomers are less common in the provided results than for styrenes and acrylates, its documented suitability indicates its utility in creating well-defined polymethacrylamides. chemicalbook.comalfa-chemistry.comsigmaaldrich.com The control over polymerization allows for the synthesis of polymers with predictable molecular weights and narrow distributions. researchgate.net

The RAFT technique using dithioester compounds can be applied to various vinyl monomers. researchgate.net The effectiveness of the polymerization depends on the appropriate selection of the RAFT agent for the specific monomer. While this compound is a dithioester, the broader class of dithiobenzoates has been used to polymerize monomers derived from renewable resources, such as those based on ferulic acid, including 4-vinylguaiacol. lboro.ac.uk Additionally, RAFT polymerization has been shown to be compatible with a wide array of vinyl monomers, and acid-triggered RAFT offers a method for polymerizing these monomers with high end-group fidelity. researchgate.net

Construction of Complex Polymeric Architectures

One of the most significant advantages of controlled radical polymerization techniques like RAFT is the ability to construct complex polymer architectures. google.comgoogle.com The "living" nature of the polymer chains, which retain the thiocarbonylthio end-group, allows them to be reinitiated in the presence of a new monomer, leading to the formation of block copolymers. acs.org

This compound is instrumental in the synthesis of block copolymers. rsc.org The typical procedure involves first synthesizing a homopolymer using this compound as the CTA. This initial polymer, now termed a macro-CTA, is then used to initiate the polymerization of a second, different monomer.

For example, a polystyrene macro-CTA can be synthesized via RAFT with a dithiobenzoate agent and then chain-extended with a methacrylate monomer to create a polystyrene-b-poly(methyl methacrylate) diblock copolymer. nih.gov This sequential monomer addition has been successfully used to create various architectures, including AB diblock and ABA triblock copolymers. google.com

Table 3: Examples of Block Copolymers Synthesized Using Dithiobenzoate-Mediated RAFT Polymerization

Block CopolymerFirst Block (Macro-CTA)Second BlockFinal Mn ( g/mol )Final PDI
PMMA-b-PMAPMMAMethyl Acrylate (MA)23,000 (MALS)1.29
PGMA-b-PHPMA-b-PBzMA¹PGMA-b-PHPMABenzyl Methacrylate (BzMA)33,5001.23
FEBrPS-b-PStPolystyrene (from FEB²)Styrene (St)10,2001.23

Data sourced from various studies. acs.orgrsc.orgmdpi.com ¹Poly(glycerol monomethacrylate)-b-poly(2-hydroxypropyl methacrylate)-b-poly(benzyl methacrylate) synthesized via PISA using 2-cyano-2-propyl benzodithioate (CPDB). mdpi.com ²Polystyrene prepared with (ferrocen-1-yl)ethyl benzodithioate (FEB) and chain extended with styrene. acs.org

Graft Copolymers

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical composition, can be synthesized with precision using this compound as a RAFT agent. The two primary strategies for creating graft copolymers via RAFT are "grafting-from" and "grafting-through". nih.gov

In the "grafting-from" approach, a polymer backbone is first synthesized with initiator or chain transfer agent functionalities distributed along its chain. Subsequently, a second monomer is polymerized from these sites, leading to the growth of grafted chains. When using a RAFT-based approach, this involves creating a macro-chain transfer agent (macro-CTA) from the backbone polymer. For instance, a backbone polymer can be prepared with pendant groups that can be converted into dithiobenzoate moieties. This compound chemistry is instrumental here, as the principles of its reactivity guide the formation and subsequent chain transfer activity of the immobilized RAFT agents. The polymerization of a second monomer in the presence of this macro-CTA and a free radical initiator leads to the formation of well-defined graft copolymers. uni-bayreuth.deresearchgate.net

The "grafting-through" method involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end-group). nih.gov In this context, a macromonomer is first synthesized via RAFT polymerization using this compound as the CTA. This results in a polymer chain with a terminal thiocarbonylthio group, which can be subsequently converted to a polymerizable vinyl group. This macromonomer is then copolymerized with another monomer, incorporating the pre-synthesized chains as grafts along the new polymer backbone. researchgate.net

A representative example of a "grafting-from" synthesis is the preparation of cylindrical polymer brushes. A linear polymer backbone containing initiating sites is first synthesized. Then, in the presence of a chain transfer agent like 2-cyano-2-propyl benzodithioate and an initiator, side chains are grown from the backbone. uni-bayreuth.de

Grafting MethodDescriptionRole of this compound Chemistry
Grafting-from Side chains are grown from a pre-existing polymer backbone containing initiating or CTA sites.Principles guide the functionality of the macro-CTA for controlled growth of grafts.
Grafting-through A macromonomer with a polymerizable end-group is copolymerized with another monomer.Used to synthesize the macromonomer with a defined chain length and end-group for subsequent polymerization.

Star Polymers

Star polymers, consisting of multiple linear polymer chains (arms) linked to a central core, exhibit unique properties compared to their linear counterparts, such as lower solution viscosity. researchgate.netscispace.com this compound and similar dithiobenzoates are extensively used in the RAFT synthesis of star polymers via two main strategies: the "core-first" and "arm-first" methods. researchgate.netscispace.comeie.gr

The "core-first" approach utilizes a multifunctional RAFT agent as the core, from which multiple polymer arms grow simultaneously. scispace.comacs.org This method can be further divided into the R-group and Z-group approaches. researchgate.netmonash.edu

R-group approach: The core is attached to the R-group of the RAFT agent. Polymerization proceeds with the core acting as the leaving group, and the arms grow outwards.

Z-group approach: The core is linked to the Z-group (the dithioate moiety). The arms grow via addition and fragmentation reactions, with the thiocarbonylthio groups remaining close to the core.

The number of arms in the resulting star polymer is determined by the number of thiocarbonylthio moieties on the multifunctional RAFT agent. scispace.com While this compound itself is a monofunctional CTA, the principles of its reactivity are directly applicable to multifunctional dithiobenzoates used in core-first star synthesis.

The "arm-first" method involves the initial synthesis of linear polymer arms using a conventional monofunctional RAFT agent like this compound. scispace.comacs.org These pre-synthesized polymer chains, or macro-CTAs, are then reacted with a multifunctional cross-linking agent, which forms the core of the star polymer. scispace.com This approach simplifies the synthesis as it avoids the often complex preparation of multifunctional RAFT agents. scispace.com However, a potential drawback is that the number of arms per star can be less certain compared to the core-first method. acs.org

Synthesis StrategyDescriptionInvolvement of this compound
Core-first Polymer arms grow from a multifunctional RAFT agent core.Principles of dithiobenzoate reactivity are key to the functionality of the multifunctional core.
Arm-first Pre-synthesized polymer arms are cross-linked to form a core.Used as the CTA to synthesize the linear polymer arms (macro-CTAs) with controlled molecular weight. scispace.comacs.org

Gradient Copolymers

Gradient copolymers are a class of macromolecules where the monomer composition changes gradually along the polymer chain. rsc.org This continuous change in composition provides unique properties that are distinct from both random and block copolymers. The synthesis of gradient copolymers can be achieved with a high degree of control using RAFT polymerization.

One common method for producing gradient copolymers is through the semi-batch feeding of a second monomer into the polymerization of a first monomer. By carefully controlling the feed rate, the instantaneous monomer composition in the reactor is altered over time, leading to a gradient in the resulting copolymer. While specific examples detailing the use of this compound for gradient copolymer synthesis are not prevalent in the provided search results, the principles of controlled polymerization it enables are fundamental to this process. For example, switchable RAFT agents, which can be toggled between active and inactive states for different monomer families, have been used to create well-defined gradient copolymers. rsc.org The synthesis of poly(benzyl methacrylate)-block-(poly(N,N-diethylaminoethyl methacrylate)-gradient-poly(N-vinylpyrrolidone))-block-poly(N-vinylpyrrolidone) highlights the capability of RAFT to produce such complex architectures. rsc.org

The controlled nature of RAFT polymerization, for which this compound is a suitable agent for monomers like styrenes and methacrylates, is crucial for ensuring that the polymer chains grow uniformly and incorporate the changing monomer feed, thus creating the desired compositional gradient. sigmaaldrich.comsemanticscholar.org

End-Functionalized Polymers

The synthesis of polymers with specific and reactive end-groups is a key advantage of RAFT polymerization, often referred to as maintaining high end-group fidelity. semanticscholar.orgnih.govnih.gov this compound, as a RAFT agent, inherently introduces a thiocarbonylthio group at the ω-end of the polymer chain. nih.gov This end-group is not merely a byproduct of the polymerization but a versatile handle for further chemical modifications. nih.govescholarship.org

The direct synthesis of telechelic polymers (polymers with functional groups at both ends) is possible by using a functional RAFT agent or a functional initiator. The thiocarbonylthio end-group derived from this compound can be transformed into a variety of other functional groups through post-polymerization modification. escholarship.org This allows for the creation of polymers that can be conjugated to other molecules, such as biomolecules, or attached to surfaces. rsc.org For instance, the benzodithioate end-group can be converted into a thiol, which can then participate in thiol-ene or thiol-yne "click" reactions. researchgate.netmdpi.com

The ability to create well-defined end-functionalized polymers is critical for the development of advanced materials like block copolymers, star polymers, and polymer-bioconjugates. escholarship.org The high fidelity of the RAFT process mediated by agents like this compound ensures that a vast majority of the polymer chains possess the desired end-functionality, making subsequent modification reactions highly efficient. semanticscholar.orgnih.gov

Addressing Challenges in this compound-Mediated Polymerization

Despite the versatility of this compound in RAFT polymerization, certain challenges can arise, particularly in specific polymerization systems and in the final polymer product.

Mitigation of Gel Formation in Emulsion Polymerization Systems

Emulsion polymerization is an industrially important process, but its combination with RAFT can sometimes lead to issues like gel formation. When using monomer-soluble RAFT agents like this compound in emulsion polymerization, gelation can occur. This is attributed to the slow diffusion rate of the chain transfer radical into the growing polymer particles within the micelles. This can lead to uncontrolled side reactions and crosslinking, resulting in the formation of an insoluble gel. uliege.be

Strategies to mitigate gel formation in RAFT emulsion polymerization include:

Careful selection of the RAFT agent: While this compound is effective in solution, for emulsion systems, RAFT agents with better water solubility or amphiphilic character might be more suitable to ensure proper partitioning and diffusion between the aqueous and organic phases.

Use of a mediating agent: In some systems, the addition of a small amount of a low-molecular-weight chain transfer agent can act as a shuttle, transferring active radicals between growing polymer particles and mitigating the risk of uncontrolled termination reactions that can lead to gelation. uni-bayreuth.de

Optimization of reaction conditions: Factors such as initiator concentration, temperature, and surfactant concentration can be adjusted to maintain colloidal stability and prevent the loss of control over the polymerization that often precedes gelation.

Strategies for Post-Polymerization Modification and End-Group Removal (e.g., Thiocarbonylthio Group Cleavage)

The thiocarbonylthio end-group, while essential for the RAFT process, can be undesirable in the final polymer product due to its color, odor, and potential instability under certain conditions. google.com Therefore, its removal or modification is often a necessary post-polymerization step. Several strategies have been developed for the cleavage of the dithiobenzoate end-group derived from this compound. google.comresearchgate.netrsc.org

Common End-Group Removal Techniques:

MethodReagents/ConditionsOutcomeReferences
Radical-Induced Reduction Excess radical initiator (e.g., AIBN), often with a hydrogen donor.Replacement of the thiocarbonylthio group with a hydrogen atom or a fragment from the initiator. researchgate.net
Thermolysis Heating the polymer at elevated temperatures (e.g., >120 °C).Cleavage of the end-group, often resulting in a terminal double bond via a mechanism similar to the Chugaev elimination. mdpi.com mdpi.com
Aminolysis/Thiol-Maleimide Chemistry Treatment with primary amines to generate a thiol, which can then react in situ with a maleimide.Formation of a stable thioether linkage and introduction of a new functional group. escholarship.org
Oxidative Cleavage Use of oxidizing agents like hydrogen peroxide (H₂O₂).Removal of the end-group, though efficiency can be limited in heterogeneous systems like nanoparticle dispersions. google.comrsc.org google.comrsc.org
Photocleavage Irradiation with visible light, sometimes with a photocatalyst.Efficient end-group removal under mild conditions, particularly effective for dithiobenzoates. rsc.org rsc.org

These methods provide a toolkit for tailoring the end-functionality of polymers synthesized with this compound, enhancing their performance and applicability in a wide range of fields. researchgate.netrsc.org

Advanced Materials Applications Derived from Benzyl Benzodithioate Mediated Polymers

Polymer Engineering for Tunable Material Properties

The versatility of RAFT polymerization, facilitated by agents like benzyl (B1604629) benzodithioate, allows for the strategic incorporation of functional monomers into polymer chains. This capability is the foundation for creating "smart" polymers that exhibit significant changes in their physical or chemical properties in response to specific environmental triggers, such as temperature, light, or pH.

Development of Thermoresponsive Polymeric Materials

Thermoresponsive polymers undergo reversible phase transitions in response to temperature changes, most commonly exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above it, the polymer dehydrates and precipitates. This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions.

Benzyl benzodithioate has been instrumental in the synthesis of well-defined thermoresponsive polymers. A prominent example is the polymerization of N-isopropylacrylamide (PNIPAM), a polymer widely studied for its LCST of approximately 32°C, which is close to physiological temperature. Early syntheses of PNIPAM homopolymers utilized benzyl dithiobenzoate to achieve controlled polymerization in organic solvents at 60°C rsc.orgresearchgate.net. The RAFT process allows for the creation of PNIPAM-based block copolymers, where the LCST can be precisely tuned by copolymerizing NIPAM with other hydrophilic or hydrophobic monomers rsc.orgresearchgate.net. For instance, copolymerization with more hydrophilic monomers increases the LCST, while incorporation of hydrophobic monomers lowers it. This tunability is critical for applications such as temperature-triggered drug delivery systems and smart hydrogels.

Table 1: Examples of Thermoresponsive Polymers Synthesized via RAFT Polymerization
Polymer SystemMonomersKey FindingsReference
Poly(N-isopropylacrylamide) (PNIPAM) HomopolymersN-isopropylacrylamide (NIPAM)Benzyl dithiobenzoate used to synthesize well-controlled PNIPAM with a sharp LCST around 32°C. rsc.orgresearchgate.net
p(St-co-PEO₅MEMA) CopolymersStyrene (B11656) (St), Oligo(ethylene glycol) methyl ether methacrylate (B99206) (PEO₅MEMA)Statistical copolymers synthesized via RAFT showed an LCST that was linearly dependent on the hydrophilic/hydrophobic monomer ratio. mdpi.com
PMA-b-PNIPAM-b-PEG-b-PNIPAM-b-PMAN-isopropylacrylamide (NIPAM), Methacrylic acid (MA)A pentablock terpolymer synthesized using a PEG-based benzoate-type RAFT agent exhibited sharp, dual thermoresponsive and pH-responsive behavior. tandfonline.com

Fabrication of Photoresponsive Polymeric Materials

Photoresponsive polymers contain light-sensitive moieties (photochromes) that undergo reversible structural changes upon irradiation with light of a specific wavelength. This isomerization can alter the polymer's polarity, conformation, and macroscopic properties, enabling remote, non-invasive control over the material's behavior.

The synthesis of photoresponsive polymers using this compound-mediated RAFT polymerization involves the use of monomers functionalized with photochromic groups like spiropyran or azobenzene. For example, diblock copolymers containing a spiropyran-based block have been synthesized via RAFT. Under UV irradiation (e.g., 365 nm), the nonpolar, closed-ring spiropyran isomerizes to the polar, open-ring merocyanine (B1260669) form. This change in polarity can trigger a morphological transition in self-assembled nanostructures, such as a shift from micelles to vesicles rsc.org. Similarly, azobenzene-containing block copolymers exhibit trans-to-cis isomerization under UV light, which alters the polymer's hydrophilicity and can be used to control self-assembly and fluorescence properties nih.gov. Another approach involves incorporating photo-cross-linkable moieties, such as coumarin (B35378), which allows for the formation of stable polymer networks upon light exposure sigmaaldrich.com.

Table 2: Photoresponsive Polymers Fabricated Using RAFT Polymerization
Photoresponsive MoietyPolymer ArchitectureStimulus & ResponseReference
SpiropyranDiblock copolymer (PSPPMA-b-PNIPAM)UV light (365 nm) or pH change induces spiropyran-to-merocyanine transformation, causing a micelles-to-vesicles morphological transition. rsc.org
AzobenzeneDiblock copolymer (poly(NIPAM-b-Azo))UV irradiation causes trans-to-cis isomerization, enhancing fluorescence and altering the morphology of self-assembled aggregates. nih.gov
CoumarinThiol-polystyrene (SH-PS) ligands on nanoparticlesLight induces cross-linking of coumarin moieties, preventing the dissociation of nanoparticle superlattice sheets in organic solvents. sigmaaldrich.com

Design of pH-Responsive Polymeric Materials

pH-responsive polymers contain ionizable acidic or basic groups that can accept or donate protons as the environmental pH changes. This protonation or deprotonation alters the charge density and electrostatic repulsion within the polymer chains, leading to changes in solubility, swelling, or conformation.

RAFT polymerization is an excellent method for creating well-defined pH-responsive polymers by polymerizing monomers containing acidic groups (e.g., acrylic acid, methacrylic acid) or basic groups (e.g., vinylpyridine, dimethylaminoethyl methacrylate) rsc.org. For instance, block copolymers containing poly(methacrylic acid) (PMAA) blocks can be synthesized; these blocks are collapsed and hydrophobic at low pH but become ionized and hydrophilic at high pH, driving changes in micellar structure tandfonline.com. A particularly refined approach involves using a RAFT agent that itself contains an ionizable group. For example, a carboxylic acid-functionalized RAFT agent can be used to synthesize diblock copolymers where only the chain-end is pH-sensitive. The ionization of this single terminal group can be sufficient to induce a significant morphological transition, such as a worm-to-sphere change in copolymer nano-objects, leading to degelation core.ac.uk. This high sensitivity allows for a response to minimal changes in pH.

Table 3: Design of pH-Responsive Polymers via RAFT Polymerization
pH-Responsive GroupPolymer SystemResponsive BehaviorReference
Methacrylic acid (MAA)Pentablock terpolymer (PMA-b-PNIPAM-b-PEG-b-PNIPAM-b-PMA)The PMAA blocks respond to changes in pH, contributing to the dual-responsive (pH and temperature) nature of the polymer's micellization. tandfonline.com
Terminal Carboxylic AcidDiblock copolymer worms (HOOC-PGMA-PHPMA)Ionization of the single carboxylic acid end-group upon a slight increase in pH induces a reversible worm-to-sphere transition, causing degelation. core.ac.uk
Amino acid-based monomerAmphiphilic diblock copolymersPolymers synthesized via aqueous RAFT (ARAFT) containing unprotected amino acid blocks exhibit pH-responsive self-assembly in solution. usm.edu

Functional Materials Development and Emerging Applications

Beyond stimuli-responsive behavior, polymers synthesized using this compound can be designed for specific, function-driven applications. These include creating supportive environments for biological molecules or fabricating materials with highly selective recognition capabilities.

Enzyme Immobilization and Bioreactor Systems

Polymers synthesized via RAFT can be used to immobilize enzymes through methods like covalent attachment or physical entrapment mdpi.com. A "grafting-from" approach, where polymers are grown directly from the enzyme's surface, is an effective strategy that leverages the control offered by RAFT nih.gov. A notable application is the creation of enzyme reactors based on polymer membranes. For example, a thermoresponsive magnetic porous block copolymer membrane has been designed and constructed for enzyme immobilization. This system, synthesized via RAFT, combines the benefits of a high surface area porous membrane with the stimuli-responsive properties of the polymer, allowing for control over enzyme activity and easy separation of the biocatalyst using a magnetic field sigmaaldrich.com.

Table 4: Enzyme Immobilization Using RAFT-Synthesized Polymers
EnzymePolymer Support / SystemImmobilization StrategyKey Application / FindingReference
GlutaminaseThermoresponsive magnetic porous block copolymer membraneEntrapment/ConfinementDeveloped an enzyme reactor with tunable activity for kinetic studies, combining thermo-responsiveness and magnetic separability. sigmaaldrich.com
General EnzymesVarious (e.g., hydrogels, monoliths, fibers)Covalent attachment ("grafting-to" or "grafting-from")RAFT polymerization is a preferred method for the "grafting-from" approach due to its mild conditions and precise control over polymer growth from the enzyme surface. frontiersin.orgnih.gov

Magnetic Molecularly Imprinted Polymers for Selective Adsorption and Separation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule (the "template"). When the template is removed, these specific recognition cavities remain, allowing the MIP to selectively rebind the target from a complex mixture. Incorporating magnetic nanoparticles into the polymer matrix creates Magnetic Molecularly Imprinted Polymers (MMIPs), which combine high selectivity with the convenience of rapid magnetic separation frontiersin.orgnih.gov.

RAFT polymerization is an effective technique for preparing MMIPs because it allows for the formation of a uniform and well-defined polymer layer on the surface of the magnetic nanoparticles sigmaaldrich.comfrontiersin.org. The process typically involves polymerizing functional monomers and a cross-linker around a template molecule in the presence of modified magnetic nanoparticles. In one study, this compound was used in the RAFT polymerization process to create MMIPs for the selective extraction of polycyclic aromatic hydrocarbons (PAHs) from water samples. The resulting MMIPs, prepared by surface polymerization on Fe₃O₄@SiO₂ nanoparticles, demonstrated selective and tunable enrichment capabilities for water analysis sigmaaldrich.com. The controlled nature of RAFT polymerization contributes to creating more homogeneous and accessible binding sites, thereby improving the adsorption capacity and selectivity of the MMIPs researchgate.net.

Table 5: Magnetic Molecularly Imprinted Polymers (MMIPs) Prepared via RAFT
Target AnalytePolymer SystemKey FeaturesApplicationReference
Polycyclic Aromatic Hydrocarbons (PAHs)Polymer layer grafted from the surface of Fe₃O₄@SiO₂ nanoparticles.RAFT polymerization provides a well-defined polymer shell, leading to selective and tunable enrichment.Dispersive solid-phase extraction of PAHs from water samples for analysis. sigmaaldrich.com
General Template MoleculesCross-linked polymer matrix on a magnetic core.RAFT is described as an extensively used approach for synthesizing MMIPs with specific structures and multifunctional properties.Selective recognition and rapid removal of target molecules from aqueous media. frontiersin.org

Polymeric Films for Area-Selective Atomic Layer Deposition (ALD)

While direct studies explicitly detailing the use of this compound for creating polymeric films for area-selective atomic layer deposition (ALD) are not prevalent, the principles of RAFT polymerization and the nature of the resulting polymers suggest a strong potential for this application. Area-selective ALD is a bottom-up fabrication technique that relies on the differential deposition of thin films on patterned surfaces. Polymer brushes, which are dense arrays of polymer chains grafted to a surface, can act as masking layers to block the deposition of ALD precursors in specific regions.

RAFT polymerization, facilitated by agents like this compound, is a powerful method for synthesizing polymer brushes with high grafting densities and controlled chain lengths. This level of control is essential for creating uniform and defect-free masking layers for area-selective ALD. For instance, surface-initiated RAFT (SI-RAFT) can be employed to grow polymer brushes from a substrate, creating a well-defined organic layer that can passivate the surface against ALD precursor reactions. The ability to switch the initiator on a surface to a RAFT chain transfer agent allows for the growth of high-density polymer brushes from a variety of substrates, expanding the potential for creating patterned surfaces for ALD. digitellinc.com

The versatility of RAFT allows for the polymerization of a wide range of monomers, enabling the tuning of the polymer brush's chemical and physical properties to be compatible with different ALD processes and to achieve selective deactivation of surfaces.

Supramolecular Assemblies and Self-Sorting Polymer Systems

This compound is instrumental in the synthesis of block copolymers with precise block lengths, which are the fundamental building blocks for creating sophisticated supramolecular assemblies. nih.govnih.gov A key technique that leverages RAFT polymerization for this purpose is polymerization-induced self-assembly (PISA). acs.orgnih.govrsc.org PISA is an efficient one-pot method for producing block copolymer nano-objects of various morphologies, such as spheres, worms, and vesicles. acs.orgnih.gov

In a typical PISA process, a soluble polymer block (macro-CTA) synthesized via RAFT is chain-extended with a second monomer that forms an insoluble block in the reaction medium. As the second block grows, the amphiphilic block copolymer self-assembles in situ into well-defined nanostructures. nih.gov Dithiobenzoates, including this compound, are effective chain transfer agents for mediating PISA. acs.org

For example, the RAFT dispersion polymerization of benzyl methacrylate (BzMA) can be controlled to produce a variety of morphologies. rsc.org The final morphology of the self-assembled nano-objects is influenced by factors such as the solvent composition and the degree of polymerization of the solvophobic block. rsc.org The ability to fine-tune these parameters allows for the creation of complex, self-sorted polymer systems with potential applications in nanotechnology and materials science.

Polymer System Monomers PISA Formulation Resulting Morphologies Reference
Poly(glycerol monomethacrylate)-block-poly(2-hydroxypropyl methacrylate)GMA, HPMAAqueous dispersionSpheres, Worms, Vesicles acs.org
Poly(lauryl methacrylate)-block-poly(benzyl methacrylate)LMA, BzMANon-polar dispersionSpheres, Worms, Vesicles rsc.org
Poly(ethylene oxide)-block-poly(2-(diisopropylamino) ethyl methacrylate-co-glycidyl methacrylate)DIPEMA, GlyMARedox-initiated dispersionSpheres, Worms, Vesicles e3s-conferences.org

Polymers for Energy Storage Applications (e.g., Solid-State Batteries, Organic Radical Batteries)

The precise control over polymer architecture afforded by this compound-mediated RAFT polymerization is highly advantageous for designing materials for energy storage devices. In the realm of solid-state batteries, solid polymer electrolytes (SPEs) are a critical component, and their performance is heavily dependent on the polymer's structure and properties. RAFT polymerization can be used to synthesize block copolymers with tailored block lengths and compositions to optimize ion conductivity and mechanical stability in SPEs.

For organic radical batteries, RAFT polymerization is a valuable tool for creating redox-active polymers with stable radical groups. These polymers serve as the active material in the battery's electrodes. The ability to control the molecular weight and architecture of these polymers is crucial for achieving high charge storage capacity and long-term stability. While specific examples detailing the use of this compound for these applications are emerging, the use of dithiobenzoate-mediated RAFT for synthesizing redox-active organic materials is a promising area of research. nih.gov The synthesis of well-defined polymers containing radical-type mechanochromophores via RAFT demonstrates the potential to incorporate stable radical units into polymer chains, a key requirement for organic radical batteries. semanticscholar.org

Optoelectronic Applications (e.g., Light Harvesting, Electrochromic Materials)

The synthesis of conjugated block copolymers is essential for the development of advanced optoelectronic materials. These materials are used in a variety of applications, including organic photovoltaics, light-emitting diodes, and electrochromic devices. RAFT polymerization, with chain transfer agents like this compound, provides a method to create well-defined block copolymers containing conjugated polymer segments. mdpi.com

The self-assembly of these block copolymers into ordered nanostructures can enhance their optoelectronic properties by facilitating charge transport and light absorption. For instance, the synthesis of block copolymers with tailored morphologies can lead to improved performance in organic solar cells.

Electrochemically-initiated RAFT (eRAFT) polymerization is another technique that can be used to synthesize well-defined multiblock copolymers for these applications. nih.gov This method allows for the creation of complex polymer architectures with low dispersity, which is beneficial for controlling the material's electronic properties. While direct examples of this compound in these specific syntheses are not yet widely reported, the underlying principles of RAFT polymerization make it a highly suitable method for creating polymers for optoelectronic applications.

Biomedical and Imaging Applications (e.g., Bioimaging Probes, Drug Delivery Systems)

The ability of RAFT polymerization to produce biocompatible and well-defined polymers makes it a powerful tool for biomedical applications. acs.org this compound can be used to synthesize amphiphilic block copolymers that self-assemble into micelles in aqueous environments. researchgate.net These micelles can encapsulate hydrophobic drugs, providing a vehicle for targeted drug delivery. researchgate.netcd-bioparticles.net

For example, block copolymers of D,L-Polylactide-b-poly(poly(ethylene glycol) methyl ether acrylate) have been prepared via a combination of ring-opening polymerization and RAFT polymerization to form self-assembled micelles for drug delivery. researchgate.net

In the field of bioimaging, RAFT polymerization can be used to create fluorescently labeled block copolymers. researchgate.netnih.gov These polymers can be designed to act as probes for imaging specific cellular components or processes. For instance, BODIPY-based fluorescent probes have been developed for imaging lysosomes in living cells. mdpi.com The synthesis of such probes can be facilitated by incorporating functional monomers into polymers using RAFT. The precise control over polymer structure allows for the optimization of the probe's fluorescence properties and biocompatibility. researchgate.netnih.gov

Application Polymer System Key Features Reference
Drug DeliveryD,L-Polylactide-b-poly(poly(ethylene glycol) methyl ether acrylate)Self-assembled micelles, Biocompatible researchgate.net
BioimagingFluorescently labeled block copolymersControlled architecture, Tunable fluorescence researchgate.netnih.gov
Lysosome ImagingBODIPY-based fluorescent probespH-dependent fluorescence, Cell permeability mdpi.com

Advanced Spectroscopic and Analytical Characterization of Benzyl Benzodithioate Mediated Systems

Polymer Molecular Weight and Distribution Analysis

A fundamental aspect of polymer characterization is the determination of its molecular weight and the distribution of chain sizes. These parameters directly influence the material's physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Number-Average Molecular Weight (Mn) and Polydispersity Index (PDI) Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI, or Ð = Mw/Mn) of polymers. nsf.gov In RAFT polymerization, GPC is used to confirm that the polymerization is proceeding in a controlled manner. A controlled polymerization is typically characterized by a linear increase in Mn with monomer conversion and the maintenance of a low PDI, often below 1.3. researchgate.netresearchgate.netresearchgate.net

When benzyl (B1604629) benzodithioate is used as a CTA, GPC analysis demonstrates the "living" nature of the polymerization. For example, in the synthesis of a polystyrene (PSt) macro-RAFT agent using BDTB, GPC can be used to track the molecular weight. Subsequently, when this macro-RAFT agent is used to create a block copolymer, such as polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA), a distinct shift in the GPC trace to higher molecular weight is observed, indicating the successful formation of the block copolymer. core.ac.ukresearchgate.net Similarly, in the RAFT dispersion polymerization of benzyl methacrylate (B99206) (BzMA) using a macromolecular CTA, GPC analysis confirms high monomer conversions and typically narrow molecular weight distributions (Mw/Mn < 1.20). whiterose.ac.uk

The data below, derived from a study on PSt-b-P4VBA synthesis, illustrates the use of GPC in characterizing polymers synthesized via BDTB-mediated RAFT polymerization. core.ac.uk

Table 1: GPC analysis of polystyrene (PSt) macro-RAFT and polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) copolymer synthesized using Benzyl Benzodithioate.
PolymerMn (g/mol)Mw (g/mol)PDI (Mw/Mn)
PSt macroRAFT8500108001.27
PSt-b-P4VBA12400160001.29

Structural Elucidation and End-Group Fidelity

Confirming the chemical structure of the synthesized polymer, particularly the integrity of the end-groups derived from the RAFT agent, is crucial for verifying the success of the polymerization and for subsequent post-polymerization modifications. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Polymer Architecture and Chain-End Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of polymers. ¹H NMR is routinely used to confirm monomer conversion, determine copolymer composition, and verify the presence of end-groups. mdpi.comresearchgate.net

In polymers synthesized with this compound, ¹H NMR can identify the characteristic signals of the benzyl group (Ph-CH₂–) from the R-group and the benzodithioate group (–S-C(=S)-Ph) from the Z-group of the CTA, confirming their incorporation into the polymer chain ends. For this compound itself, characteristic ¹H NMR signals appear at δ = 4.60 (s, 2H, CH₂-Ph) and between 7.30-8.02 (m, 10H, ArH). rsc.org When attached to a polymer, these signals may shift slightly but remain identifiable. d-nb.infompg.de For example, ¹H NMR has been used to confirm the quantitative removal or modification of the dithiobenzoate end-group in post-polymerization reactions. researchgate.netresearchgate.net ¹³C NMR provides complementary information on the carbon skeleton of the polymer and the end-groups. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer structure. In the context of BDTB-mediated polymerization, FTIR can be used to confirm the presence of the thiocarbonylthio group (C=S), which typically has a characteristic absorption band. It is also used to verify the successful incorporation of monomers by identifying their respective functional groups in the resulting polymer. researchgate.netresearchgate.net The technique is also valuable for tracking post-polymerization modifications by observing the disappearance of certain bands and the appearance of new ones.

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, ESI-TOF MS) for Molecular Mass and End-Group Analysis

Mass spectrometry (MS) techniques provide highly accurate information about the molecular mass of polymer chains. Unlike GPC, which provides an average molecular weight based on hydrodynamic volume, MS can resolve individual polymer chains, offering a detailed view of the molecular weight distribution and end-group composition. nih.govrsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for synthetic polymers. youtube.comtytlabs.co.jp It can provide the absolute molecular weight of oligomers and polymers with low polydispersity. nih.gov For polymers made with this compound, MALDI-TOF MS analysis reveals a series of peaks where the mass of each peak corresponds to the mass of the initiator fragment, a specific number of monomer units, and the CTA fragments (benzyl and benzodithioate groups). researchgate.netd-nb.infompg.de This provides definitive evidence of the RAFT mechanism and confirms end-group fidelity. However, it's important to note that fragmentation of the dithioester end-group can sometimes occur under MALDI conditions. researchgate.netresearchgate.net

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is another soft ionization technique that is particularly useful when coupled with liquid chromatography. nih.govagsanalitica.com ESI-MS is highly sensitive to the chemical nature of the polymer end-groups, which can influence ionization efficiency. researchgate.netmorressier.com It has been successfully used to characterize polymer end-groups and study their modification, providing data that complements NMR and GPC analysis. researchgate.netresearchgate.netmorressier.com

The following table presents a hypothetical data set from a MALDI-TOF MS analysis of a low molecular weight polystyrene synthesized using AIBN as an initiator and this compound as the CTA.

Table 2: Representative MALDI-TOF MS data for Polystyrene synthesized with AIBN initiator and this compound CTA.
Number of Monomer Units (n)Theoretical Mass (g/mol)Observed m/z ([M+Na]⁺)
5833.22856.21
6937.33960.32
71041.441064.43
81145.551168.54
Theoretical Mass = M(initiator fragment) + n * M(monomer) + M(CTA)
M(AIBN fragment) = 68.08 g/mol; M(Styrene) = 104.15 g/mol; M(BDTB) = 244.38 g/mol

Morphological and Microstructural Characterization of Polymers

For block copolymers and other complex polymer architectures, understanding the material's morphology on the nanoscale is crucial. When this compound is used to synthesize block copolymers, the resulting materials can self-assemble into various nanostructures.

Techniques such as Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are used to visualize these structures. For instance, in the case of PSt-b-P4VBA block copolymers, a distinct morphological evolution from the initial homopolymer to the final block copolymer can be observed, confirming the formation of self-assembled structures. core.ac.ukresearchgate.net These imaging techniques provide direct evidence of the influence of the controlled polymer architecture on the material's solid-state organization.

Dynamic Light Scattering (DLS) for Colloidal Structures and Micellar Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles and polymers in solution. researchgate.netresearchgate.net In the context of this compound-mediated RAFT polymerization, particularly in dispersion polymerization or Polymerization-Induced Self-Assembly (PISA), DLS is indispensable for characterizing the formation and evolution of colloidal structures like micelles, spheres, worms, and vesicles. whiterose.ac.uk

The technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. cyberleninka.rumit.edu Larger particles move more slowly, causing the scattered light intensity to fluctuate at a lower frequency, while smaller particles move more rapidly, leading to higher frequency fluctuations. mit.edu Analysis of these fluctuations yields the translational diffusion coefficient (D), which can be related to the hydrodynamic radius (R_h) of the particles through the Stokes-Einstein equation. mit.edu

Research findings from PISA formulations using RAFT agents demonstrate the utility of DLS in tracking the growth of nanoparticles. For instance, in the RAFT dispersion polymerization of benzyl methacrylate (BzMA), DLS is used to characterize the size of the resulting diblock copolymer nano-objects. whiterose.ac.uk The technique provides data on the average particle size and the polydispersity index (PDI), a measure of the breadth of the size distribution. researchgate.net

Table 1: Representative DLS Data for Polymer Nanoparticles Synthesized via RAFT Dispersion Polymerization

Target Morphology Polymer System Hydrodynamic Diameter (nm) Polydispersity Index (PDI)
Spheres PLMA-PBzMA 150 - 200 < 0.20
Worms PLMA-PBzMA 250 - 350 > 0.30
Vesicles PLMA-PBzMA 400 - 550 > 0.30

Note: Data is illustrative, based on typical findings in RAFT dispersion polymerization of benzyl methacrylate (BzMA) stabilized by poly(lauryl methacrylate) (PLMA). Actual values depend on specific reaction conditions.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Polymer Morphology Visualization

While DLS provides information on the average size of particles in dispersion, electron microscopy techniques offer direct visualization of their morphology and structure. nih.gov Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the solid-state morphology of polymers synthesized using this compound. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) is particularly crucial for resolving the nanoscale features of block copolymer assemblies formed during PISA. nih.govresearchgate.net To obtain contrast between the different polymer blocks, samples may be stained with heavy metal compounds (e.g., uranyl acetate) that preferentially associate with one of the phases. mdpi.com TEM analysis allows for the unambiguous identification of morphologies such as spheres, worms (or cylinders), and vesicles. whiterose.ac.ukresearchgate.net For example, in studies of poly(lauryl methacrylate)-poly(benzyl methacrylate) (PLMA-PBzMA) diblock copolymers, TEM has been used to confirm the morphologies predicted by the reaction parameters, showing well-defined spherical, worm-like, and vesicular structures. manchester.ac.uk

The combination of DLS and TEM provides a comprehensive picture of the colloidal structures formed. DLS measures the solvated size (hydrodynamic radius) in solution, while TEM reveals the size and shape of the dried particles. researchgate.netmdpi.com

X-ray Diffraction (XRD) for Amorphous and Crystalline Domain Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the long-range order and crystallinity of polymeric materials. thermofisher.comunits.it Polymers can exist in states ranging from completely amorphous (disordered) to semi-crystalline, containing both ordered crystalline domains and disordered amorphous regions. youtube.com The degree of crystallinity significantly influences the material's mechanical, thermal, and optical properties. researchgate.net

The XRD pattern of a polymer sample provides a fingerprint of its internal structure.

Amorphous Regions: Produce broad, diffuse halos in the diffraction pattern, indicative of the lack of long-range periodic order. youtube.com

Crystalline Regions: Generate sharp diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the polymer's crystal lattice structure. units.it

For polymers synthesized via RAFT polymerization using this compound, XRD can be used to assess how polymerization conditions and subsequent processing (like annealing) affect the final structure. The degree of crystallinity can be estimated by deconvoluting the XRD pattern and calculating the relative integrated areas of the crystalline peaks and the amorphous halo. units.itresearchgate.net This analysis is crucial for applications where specific mechanical or thermal properties are required, as these are directly linked to the crystalline and amorphous content of the polymer. researchgate.net For instance, increased crystallinity is often associated with higher rigidity and tensile strength. youtube.com

Electrochemical and Optical Characterization of Polymers

The incorporation of specific functional monomers into polymers synthesized with this compound can impart unique electrochemical and optical properties. Characterizing these properties is essential for developing materials for applications in electronics, sensing, and photonics.

Cyclic Voltammetry (CV) for Redox Behavior and Electrochemical Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox (reduction-oxidation) properties of electroactive materials. For polymers, CV provides information on oxidation and reduction potentials, the stability of redox states, and electron transfer kinetics.

In the context of this compound-mediated systems, CV is applied to polymers containing redox-active moieties, such as conjugated backbones or pendant groups. The experiment involves cycling the potential of an electrode immersed in a solution containing the polymer and a supporting electrolyte and measuring the resulting current. The resulting voltammogram (a plot of current vs. potential) can reveal the potentials at which the polymer is oxidized and reduced.

From these potentials, key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These values are critical for designing materials for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as they determine the efficiency of charge injection, transport, and separation.

UV-Visible Absorption Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic structure of polymers containing chromophores (light-absorbing groups). rsc.org The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the types of electronic transitions possible within the polymer. mdpi.comresearchgate.net

For polymers synthesized via RAFT using dithiobenzoate agents like this compound, the thiocarbonylthio end-group itself is a chromophore. rsc.org It exhibits characteristic absorptions, typically a strong π-π* transition around 300-310 nm and a weaker n-π* transition at longer wavelengths. rsc.org The presence of this absorption band can be used to confirm the successful incorporation of the RAFT agent and even to estimate the number-average molecular weight (M_n) of the polymer, provided the molar extinction coefficient is known. rsc.org

When the polymer itself contains chromophoric units, such as in conjugated polymers, the UV-Vis spectrum reveals the effective conjugation length. rsc.org A longer conjugation length generally leads to a bathochromic (red) shift in the absorption maximum (λ_max), indicating a smaller energy gap between the HOMO and LUMO. researchgate.netresearchgate.net

Table 2: Typical UV-Vis Absorption Data for RAFT-Synthesized Polymers

Polymer System Chromophore λ_max (nm) Transition Solvent
Polystyrene Dithiobenzoate end-group ~309 π-π* Chloroform
Poly(methyl methacrylate) Dithiobenzoate end-group ~309 π-π* Chloroform
Conjugated Polymer (e.g., P3HT) Polymer Backbone 450 - 650 π-π* Chloroform

Note: λ_max values are approximate and can be influenced by solvent, polymer molecular weight, and specific monomer structure.

Fluorescence Spectroscopy and Quenching Studies for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of materials by measuring the emission of light from a substance that has absorbed light. This technique is highly sensitive to the local environment of the fluorescent species (fluorophore).

A significant consideration for polymers synthesized via RAFT using dithiobenzoate-based agents is the phenomenon of fluorescence quenching. researchgate.net The thiocarbonylthio end-group is known to be an efficient quencher of fluorescence for many common fluorophores. researchgate.net This quenching can occur through energy transfer or electron transfer mechanisms, effectively reducing or eliminating the fluorescence of labels or fluorescent monomers incorporated into the polymer chain.

Studies have shown that the dithiobenzoate end-group can strongly quench the fluorescence of various chromophores. researchgate.net This effect is important to consider when designing fluorescently-labeled polymers for bio-imaging or sensing applications. The quenching effect can be eliminated by chemical removal of the thiocarbonylthio end-group post-polymerization, for example, through aminolysis or radical-induced reduction, which restores the fluorescence of the polymer. researchgate.net This process itself can be monitored by fluorescence spectroscopy, confirming the successful end-group removal.

Theoretical and Computational Studies of Benzyl Benzodithioate Systems

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in developing a fundamental understanding of the intricate reaction pathways involved in RAFT polymerization mediated by Benzyl (B1604629) Benzodithioate. These computational methods allow for the detailed examination of the electronic structure of the RAFT agent, monomers, propagating radicals, and the crucial intermediate species. By mapping the potential energy surfaces of the key reaction steps, including addition, fragmentation, and chain transfer, researchers can elucidate the thermodynamics and kinetics that govern the polymerization process.

This mechanistic insight is critical for optimizing reaction conditions and for the rational design of new RAFT agents with enhanced performance. The calculations can reveal the stability of the intermediate radical adducts and the energy barriers associated with the fragmentation of the leaving group, which are key determinants of the effectiveness of the RAFT process.

Ab Initio and Density Functional Theory (DFT) Studies on Chain Transfer Agent Reactivity Profiles

Furthermore, DFT can be employed to calculate a range of reactivity indices that offer a more nuanced understanding of the agent's behavior. These indices help in creating a comprehensive reactivity profile for Benzyl Benzodithioate, which is essential for predicting its compatibility with different monomers and for fine-tuning the polymerization conditions to achieve the desired polymer architecture. An ab initio calculation method has been utilized to explore the differences between benzyl thiophene-2-carbodithioate and this compound researchgate.net.

Below is an interactive data table summarizing key reactivity parameters for this compound that are typically determined through DFT calculations.

Reactivity ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophilic radicals.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophilic radicals.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Electronegativity (χ) A measure of the ability of an atom or molecule to attract electrons.Influences the polar interactions during the addition of a radical to the RAFT agent.
Chemical Hardness (η) A measure of the resistance to a change in electron distribution.A lower hardness value suggests higher reactivity.
Electrophilicity Index (ω) A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.Quantifies the electrophilic nature of the RAFT agent.

Kinetic Modeling and Simulations of RAFT Polymerization Processes

Kinetic modeling and simulations are indispensable tools for understanding and optimizing RAFT polymerization processes involving this compound. iastate.edu These computational models incorporate the elementary reactions of the RAFT mechanism, including initiation, propagation, addition, fragmentation, and termination, to predict the evolution of the polymerization over time. By solving the set of differential equations that describe the concentrations of the various species, these simulations can provide valuable information on the polymerization kinetics, the evolution of molecular weight, and the polydispersity of the resulting polymer.

These models are crucial for designing polymerization strategies to achieve specific polymer characteristics. They allow for the in-silico exploration of the effects of various reaction parameters, such as the concentrations of initiator, monomer, and RAFT agent, as well as temperature, on the outcome of the polymerization. This predictive capability significantly reduces the experimental effort required to optimize a polymerization process. For instance, kinetic studies have demonstrated that the RAFT process of functional acrylamide (B121943) M2b, using benzyl dithiobenzoate (BDTB) as a chain transfer agent, proceeds in a controlled manner at conversions below 50% researchgate.net.

Predictive Computational Approaches for Polymerization Control and Design

Predictive computational approaches represent the forefront of research in RAFT polymerization, aiming to enable the ab initio design of polymers with precisely controlled architectures. These methods leverage the insights gained from quantum chemical calculations and kinetic modeling to develop predictive models that can guide the synthesis of polymers with desired properties.

For systems using this compound, these predictive models can be used to select the optimal reaction conditions to achieve a target molecular weight, a narrow molecular weight distribution, and a specific end-group functionality. By integrating computational chemistry with materials science, these approaches pave the way for the rational design of novel polymeric materials with tailored properties for a wide range of applications.

Future Perspectives and Emerging Research Frontiers for Benzyl Benzodithioate

Development of Novel Benzyl (B1604629) Benzodithioate Analogues with Enhanced Control and Functionality

The design and synthesis of new RAFT agents are central to advancing controlled radical polymerization. While benzyl benzodithioate is effective for controlling the polymerization of more activated monomers (MAMs) like methacrylates, methacrylamides, and styrenes, research is geared towards creating analogues with broader monomer compatibility and stimulus-responsive behavior. alfa-chemistry.comsigmaaldrich.com

A significant area of development is the creation of "switchable" RAFT agents. bohrium.com These novel agents can be toggled between active and dormant states, or have their activity modulated by external stimuli such as pH. bohrium.comresearchgate.net For instance, N-aryl-N-(4-pyridinyl) dithiocarbamates have been developed as RAFT agents whose activity is dependent on acid type and strength. researchgate.net This "switching" capability allows for the polymerization of both MAMs and less activated monomers (LAMs) with a single agent, which is crucial for synthesizing well-defined block copolymers from disparate monomer families. bohrium.comresearchgate.net

Another frontier is the incorporation of specific functionalities into the RAFT agent structure. By carefully designing the leaving group (R group) or the stabilizing group (Z group), polymers with defined end-groups can be synthesized. researchgate.netacs.org This allows for the introduction of reactive handles for post-polymerization modification or moieties that impart specific properties, such as biocompatibility or optical activity, to the final polymer. acs.org The development of RAFT agents bearing an activated ester in the R group, for example, allows for direct, one-step attachment to biomolecules like proteins. acs.org This strategy opens pathways to creating advanced bioconjugates and hybrid materials.

Interactive Table: Examples of Dithiobenzoate Analogues and Their Targeted Enhancements

Analogue Class Targeted Enhancement Potential Application
Switchable Dithiobenzoates Control over both MAM and LAM polymerization Synthesis of novel block copolymers
Functionalized Dithiobenzoates (e.g., with succinimidyl esters) Reactive end-groups for bioconjugation Advanced biomaterials, drug delivery

Integration of this compound-Mediated Polymerization with Other Controlled Polymerization Techniques (e.g., ROP, ATRP)

The combination of different controlled polymerization techniques is a powerful strategy for creating complex and highly functional polymer architectures that are inaccessible by a single method. The integration of RAFT polymerization, often utilizing agents like this compound, with methods such as Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP) is a particularly fruitful area of research. rsc.orgresearchgate.netsigmaaldrich.com

This hybridization of techniques allows for the synthesis of novel block copolymers comprising segments with distinct properties. For example, combining RAFT with ROP enables the creation of copolymers containing both a biodegradable polyester (B1180765) block (from ROP) and a vinyl polymer block (from RAFT). rsc.orgresearchgate.net Such materials are of significant interest for biomedical applications, where the combination of degradability and the versatile functionality of vinyl polymers is highly desirable for creating advanced nanoparticles, drug delivery vehicles, and tissue engineering scaffolds. rsc.orgresearchgate.net

The key to successfully combining these methods lies in creating hetero-functional initiators or macro-initiators that can mediate both types of polymerization. By precisely controlling the sequence and length of the different blocks, researchers can fine-tune the properties of the resulting materials to achieve desired characteristics in terms of self-assembly, biocompatibility, and degradation profiles. researchgate.net

Exploration of New Application Domains in Advanced Materials Science and Engineering

The precise control over polymer architecture afforded by this compound-mediated RAFT polymerization is enabling the exploration of new and sophisticated applications in materials science. Beyond traditional uses, these well-defined polymers are being investigated for roles in cutting-edge technologies.

Recent patent literature highlights the application of polymers synthesized using this compound in a variety of advanced materials:

Modified Epoxy Resins: For matrices in materials designed to perform over a wide temperature range.

Photoresponsive Materials: Including self-repairing fluorine-containing polyacrylate emulsions and adhesives.

Biomaterials: For creating long-acting, stable anticoagulation biological valve materials and modifying hydrogel surfaces with polymer brushes.

Advanced Composites: Used in temperature-responsive damping soft joints for high-voltage cables.

Furthermore, block copolymers synthesized via RAFT are being applied in surface modification to tailor properties like hydrophilicity and adhesion. sigmaaldrich.com They are also crucial in the development of hydrogels, bio-compatibilization strategies, and as components in organic semiconductor segments for electronic applications. researchgate.netsigmaaldrich.com The ability to create well-defined block copolymers facilitates the self-assembly of these materials into ordered nanostructures, which is critical for applications in nanotechnology and drug delivery. sigmaaldrich.com

Advances in In-Situ Monitoring and Real-Time Control of this compound-Mediated RAFT Polymerization

Achieving optimal control over RAFT polymerization requires a deep understanding of its kinetics and mechanism. A significant emerging frontier is the development and application of advanced analytical techniques for in-situ, real-time monitoring of the polymerization process. researchgate.net These methods provide immediate feedback on reaction parameters such as monomer conversion, molecular weight evolution, and the concentration of active species.

Several powerful techniques are being employed:

Online Nuclear Magnetic Resonance (NMR) Spectroscopy: Inline NMR allows for the continuous tracking of monomer consumption and can provide insights into the kinetics of the polymerization. rsc.orgchemrxiv.org

Online Mass Spectrometry (MS): Coupling microreactors with mass spectrometry enables time-resolved analysis of the reaction mixture. mdpi.comnih.gov This has been particularly insightful for studying the early stages of dithiobenzoate-mediated RAFT, allowing for the direct observation of intermediate species and even unexpected side reactions like cross-termination. mdpi.comnih.gov

Automated Platforms: The integration of robotic systems with real-time analysis tools facilitates high-throughput experimentation. chemrxiv.org These automated workflows allow for the rapid screening of reaction conditions (e.g., solvent, temperature, feed rates) and provide robust kinetic data, accelerating the optimization and design of new polymer materials. researchgate.netchemrxiv.org

These advancements in real-time monitoring are moving the field from simple endpoint analysis to dynamic, feedback-controlled synthesis. This enhanced level of control is crucial for producing polymers with exceptionally high fidelity and for scaling up these processes for industrial applications.

Q & A

Q. What is the role of benzyl benzodithioate (BDTB) in RAFT polymerization, and how is it methodologically applied?

BDTB acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling controlled molecular weight and narrow dispersity (Đ). For example, in synthesizing polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA), BDTB was used with a molar ratio of [PSt macroRAFT]:[AIBN]:[4VBA] = 1.2:1:180 in DMF at 110°C, yielding a polymerization efficiency of 81% . The reaction requires inert conditions due to BDTB's sensitivity to hydrolysis and oxidation .

Q. What analytical techniques are essential to confirm BDTB's successful incorporation into polymers?

Key methods include:

  • Gel Permeation Chromatography (GPC): To determine molecular weight (Mn) and dispersity (Đ). For PSt-b-P4VBA, Đ = 1.25 was achieved .
  • Nuclear Magnetic Resonance (NMR): To verify structural integrity and monomer conversion (e.g., 1H NMR confirmed >90% conversion in methacrylate polymerizations) .
  • Transmission Electron Microscopy (TEM): To observe morphological transitions, such as the shift from spherical micelles (homopolymer) to larger aggregates (diblock copolymer) .

Q. What are the storage and handling protocols for BDTB to ensure stability?

BDTB must be stored at 0–10°C under inert gas (e.g., argon), protected from light and moisture, due to its air-sensitive dithioester group . Handling requires impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers optimize BDTB-mediated RAFT polymerization for acrylate monomers, given challenges in molecular weight control?

Acrylates polymerize slower than methacrylates with BDTB, leading to lower conversions and molecular weights. To mitigate this:

  • Increase the initial [monomer]/[CTA] ratio (e.g., 250:1 in dioxane) to compensate for slow kinetics .
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility and chain transfer efficiency. Avoid solvents like THF, which may reduce reactivity .
  • Monitor reaction progress via 1H NMR to adjust reaction time dynamically .

Q. How to resolve contradictions in reported molecular weights or dispersities when using BDTB across different studies?

Discrepancies often arise from variations in:

  • Monomer reactivity: Styrene derivatives polymerize faster than acrylates, requiring tailored [CTA]/[initiator] ratios .
  • Purification methods: Residual AIBN or unreacted monomer can skew GPC results. Purify polymers via precipitation (e.g., methanol/THF) and dialysis .
  • Temperature: Higher temperatures (e.g., 110°C vs. 70°C) accelerate fragmentation but may increase termination rates .

Q. How does BDTB's dithioester structure influence block copolymer morphology and functionality?

The dithioester group mediates efficient chain transfer, enabling precise control over block lengths. For PSt-b-P4VBA, BDTB facilitated a morphological transition from spherical micelles (mean diameter = 123.5 nm) to larger aggregates (348.1 nm) post-4VBA incorporation. This structural evolution is critical for applications like drug delivery or stimuli-responsive materials .

Q. What purity standards and synthesis validation are required for BDTB in reproducible research?

  • Purity: ≥95% purity (via HPLC/NMR) is essential to minimize side reactions. Suppliers typically provide COA (Certificate of Analysis) with batch-specific data .
  • Synthesis validation: For novel polymers, include elemental analysis, FT-IR (to confirm dithioester peaks at ~1050 cm⁻¹), and MALDI-TOF to verify end-group fidelity .

Methodological Considerations

  • Controlled experiments: Always include a control reaction without BDTB to benchmark molecular weight and conversion differences .
  • Safety protocols: BDTB is classified as an environmentally hazardous substance (UN 3082). Dispose of waste via licensed chemical disposal services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl benzodithioate
Reactant of Route 2
Reactant of Route 2
Benzyl benzodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.